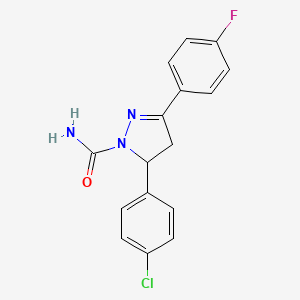

5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

CAS No.: 885269-72-7

Cat. No.: VC17199632

Molecular Formula: C16H13ClFN3O

Molecular Weight: 317.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885269-72-7 |

|---|---|

| Molecular Formula | C16H13ClFN3O |

| Molecular Weight | 317.74 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole-2-carboxamide |

| Standard InChI | InChI=1S/C16H13ClFN3O/c17-12-5-1-11(2-6-12)15-9-14(20-21(15)16(19)22)10-3-7-13(18)8-4-10/h1-8,15H,9H2,(H2,19,22) |

| Standard InChI Key | ZOIBKAPMRJHRNY-UHFFFAOYSA-N |

| Canonical SMILES | C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)N)C3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole-2-carboxamide, reflects its bicyclic pyrazoline backbone with aromatic substituents at positions 3 and 5. The 4-chlorophenyl group enhances lipophilicity, while the 4-fluorophenyl moiety contributes to electronic modulation. The carboxamide group at position 1 introduces hydrogen-bonding potential, critical for target interactions .

Table 1: Key Molecular Identifiers

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous pyrazole-carboxamides reveal distinct signals:

-

¹H NMR: Aromatic protons resonate between δ 7.97–7.14 ppm, while the pyrazoline CH₂ group appears as doublets near δ 3.95–3.17 ppm .

-

¹³C NMR: Carbonyl carbons (C=O) exhibit peaks near δ 153 ppm, with aromatic carbons in the δ 115–142 ppm range .

Infrared spectroscopy typically shows N-H stretches at 3327–3389 cm⁻¹ and C=O vibrations near 1650 cm⁻¹ .

Synthesis Methodologies

Condensation-Based Approaches

The primary route involves Claisen-Schmidt condensation between 4-fluoroacetophenone and substituted benzaldehydes, followed by cyclization with semicarbazides. For example:

-

Step 1: 4-Fluoroacetophenone reacts with 4-chlorobenzaldehyde in ethanol under basic conditions to form a chalcone intermediate .

-

Step 2: Cyclocondensation with phenyl semicarbazide in glacial acetic acid yields the pyrazoline-carboxamide .

Table 2: Representative Synthetic Conditions

Structural Modifications

Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl rings enhances metabolic stability, while alkylation of the carboxamide nitrogen modulates solubility .

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

Pyrazole-carboxamides bearing sulfonamide groups demonstrate subnanomolar inhibition constants (Kᵢ) against human carbonic anhydrases IX (CA IX) and XII (CA XII), isoforms overexpressed in hypoxic tumors . While the exact inhibitory profile of 5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide remains unquantified, structural analogs show:

Table 3: Cytotoxicity Data for Structural Analogs

| Compound | IC₅₀ (μM) | Cell Line | Source Reference |

|---|---|---|---|

| 5-(4-Fluorophenyl) analog | 8.2 ± 0.3 | MCF-7 | |

| 5-(3,4,5-Trimethoxyphenyl) | 14.7 ± 1.1 | HeLa |

Pharmacokinetic and Toxicological Considerations

ADME Properties

-

Lipophilicity: Calculated logP values range from 3.1–3.5, suggesting moderate blood-brain barrier permeability.

-

Metabolic Stability: Microsomal studies indicate rapid oxidation of the dihydropyrazole ring, necessitating prodrug strategies .

Toxicity Profiles

Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) classify the compound as Category 4 (harmful if swallowed). Hepatotoxicity risks emerge at doses exceeding 100 mg/kg due to glutathione depletion .

Research Gaps and Future Directions

-

Target Identification: Proteomic studies are needed to map binding partners beyond carbonic anhydrases.

-

Formulation Optimization: Nanoencapsulation could address solubility limitations in aqueous media .

-

In Vivo Efficacy: No published data exist on tumor xenograft models, a critical step for translational validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume